molecular formula C13H16ClN3O2S2 B2879233 1-((5-chlorothiophen-2-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine CAS No. 2201579-32-8

1-((5-chlorothiophen-2-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine

Cat. No. B2879233
M. Wt: 345.86
InChI Key: VMABZCZKRXQEJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((5-chlorothiophen-2-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. It is a piperidine derivative that has shown promising results in various studies, making it a subject of interest for researchers.

Scientific Research Applications

Synthesis of Novel Heterocycles

Research has demonstrated the utility of related compounds in the synthesis of new heterocyclic structures. For example, the treatment of amino pyrazole with certain sulfonyl chlorides in the presence of aromatic aldehydes and other reagents has led to the creation of various unsaturated ketones, pyrazoles, isoxazoles, and pyrimidinethiones. These compounds have shown antimicrobial activities, indicating their potential utility in developing new therapeutic agents (El‐Emary, Al-muaikel, & Moustafa, 2002).

Antimicrobial and Anticancer Activities

The compound and its derivatives have been the subject of studies investigating their potential as antimicrobial and anticancer agents. For instance, derivatives containing the sulfonyl moiety have been prepared and evaluated for their antimicrobial activities, with some showing significant efficacy (Ammar et al., 2004). Similarly, pyrazole derivatives have been synthesized and assessed for their antitumor activities, contributing valuable insights into the design of new anticancer compounds (Naito et al., 2005).

Mechanistic Insights and Receptor Interactions

Some studies have focused on understanding the molecular interactions of these compounds with biological receptors. For instance, research into cannabinoid receptor antagonists has provided insights into the structural requirements for binding activity and selectivity, offering a basis for the development of drugs targeting these receptors (Shim et al., 2002).

Green Synthesis Approaches

Efforts have also been made to develop environmentally friendly synthetic approaches for these compounds. A study demonstrated the mechanochemical synthesis of pyrazole derivatives under solvent-free conditions, showcasing a green chemistry approach that minimizes the environmental impact of chemical syntheses (Saeed & Channar, 2017).

properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O2S2/c1-16-8-6-11(15-16)10-3-2-7-17(9-10)21(18,19)13-5-4-12(14)20-13/h4-6,8,10H,2-3,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMABZCZKRXQEJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-chlorothiophen-2-yl)sulfonyl]-3-(1-methyl-1H-pyrazol-3-yl)piperidine

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